N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
Description
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is a quinazolinone derivative characterized by a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a phenylbutanamide moiety via a phenyl bridge. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The structural uniqueness of this compound lies in its extended butanamide chain and aromatic substitutions, which may enhance lipophilicity and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBLBQMBZBYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide generally involves multi-step organic synthesis. Starting with 2-methyl-4-oxoquinazoline, a series of reactions including nitration, reduction, and subsequent amide formation are typically employed.
Reaction Conditions: : Standard organic synthesis techniques such as reflux, purification via crystallization or chromatography, and controlled temperature conditions are commonly used.
Industrial Production Methods
Industrial Scale Synthesis: : On an industrial scale, the synthesis may involve the use of automated reactors for precise control of reaction conditions. Optimized reaction pathways, high-purity reagents, and efficient purification techniques are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of quinazoline N-oxides.
Reduction: : Reduction reactions could target the carbonyl group in the quinazolinone ring, potentially forming various reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and butanamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation Products: : Quinazoline N-oxides
Reduction Products: : Reduced quinazolinone derivatives
Substitution Products: : Varied depending on the substituents introduced
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in catalytic reactions due to the quinazolinone moiety.
Biology
Enzyme Inhibition: : Possible inhibitor of enzymes linked to disease pathways.
Medicine
Pharmacological Activity: : Investigated for anticancer, anti-inflammatory, and antimicrobial properties.
Industry
Material Science: : Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
Molecular Targets: : May interact with specific enzymes or receptors within biological systems.
Pathways Involved: : Could be involved in modulating signaling pathways relevant to disease mechanisms.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related quinazolinone derivatives (Table 1). Key differences include substituent groups, chain length, and electronic effects.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs. †Predicted using similar analogs. ‡Calculated via ChemDraw.
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., dimethoxy in ) may enhance solubility, while electron-withdrawing groups (e.g., nitro in ) could alter electronic density and binding affinity.
- logP : The target’s higher logP (~2.9) compared to 10a (~2.1) suggests increased lipophilicity, which may influence pharmacokinetics.
Biological Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.44 g/mol. The compound features a quinazoline moiety linked to a phenylbutanamide structure, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It could act as a modulator for various receptors, influencing downstream signaling cascades.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Numerous studies have explored the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Model | Result |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-alpha by 40% | |
| Carrageenan-induced paw edema | Reduced edema by 30% |
Case Studies
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Case Study A : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). The results indicated significant growth inhibition and induction of apoptosis, suggesting its potential as an anticancer agent.
"The compound demonstrated a notable reduction in cell viability, highlighting its potential for further development in cancer therapy" .
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Case Study B : Another investigation focused on the anti-inflammatory properties using an animal model of arthritis. The results showed that treatment with the compound led to reduced joint swelling and pain.
"This study supports the hypothesis that quinazoline derivatives can serve as effective anti-inflammatory agents" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
